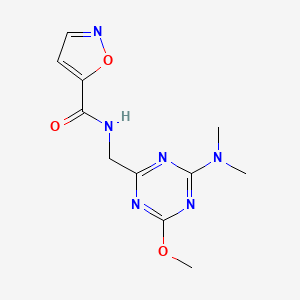

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide

Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and an isoxazole-5-carboxamide moiety linked via a methylene bridge at position 2. The triazine ring is a versatile scaffold in agrochemicals and pharmaceuticals due to its stability and capacity for functionalization.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O3/c1-17(2)10-14-8(15-11(16-10)19-3)6-12-9(18)7-4-5-13-20-7/h4-5H,6H2,1-3H3,(H,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWXVWDTSJCJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=NO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazine derivative, followed by its reaction with isoxazole-5-carboxamide under controlled conditions. Specific reagents and catalysts are used to ensure the proper functional group transformations and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound might be scaled up using flow chemistry techniques, where reagents are continuously flowed through reactors. This method enhances reaction efficiency, reduces production time, and ensures consistent product quality. The reaction parameters such as temperature, pressure, and reaction time are meticulously optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved and the reagents used.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: : Hydrogenation with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

Substitution: : Various nucleophiles/electrophiles like alkyl halides, acyl chlorides under controlled temperatures and solvent conditions.

Major Products Formed

The oxidation and reduction of this compound can lead to a variety of products, including corresponding alcohols, ketones, or amines, depending on the reaction specifics.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide has been investigated for its role in:

Medicinal Chemistry:

Biological Studies: : Used in studying cell signaling pathways, investigating its impact on specific biochemical targets.

Industrial Chemistry: : Functions as an intermediate in the synthesis of more complex molecules, utilized in agrochemicals and pharmaceuticals.

Mechanism of Action

The compound is known to interact with various molecular targets, possibly inhibiting specific enzymes or modulating receptor activities. The exact mechanism involves the binding to active sites or altering the conformation of target proteins, thus impacting their biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

Triazine derivatives with sulfonylurea or sulfonamide substituents are well-documented as herbicides. For example:

| Compound Name | Triazine Substituents | Key Functional Groups | Application |

|---|---|---|---|

| Metsulfuron methyl ester | 4-Methoxy, 6-methyl | Sulfonylurea, benzoate ester | Herbicide (ALS inhibitor) |

| Triflusulfuron methyl ester | 4-(Dimethylamino), 6-(trifluoroethoxy) | Sulfonylurea, methyl benzoate | Herbicide |

| Ethametsulfuron methyl ester | 4-Ethoxy, 6-(methylamino) | Sulfonylurea, benzoate ester | Herbicide |

These compounds, derived from , share the triazine core but differ in substituents. The target compound’s isoxazole carboxamide group replaces the sulfonylurea moiety, suggesting divergent mechanisms of action. Sulfonylureas inhibit acetolactate synthase (ALS), but the carboxamide group may target other pathways, such as kinase inhibition or nucleic acid interactions .

Triazine Derivatives with Heterocyclic Appendages

Compounds like (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide () feature styryl or acetamide groups. These substituents improve π-π stacking and solubility, making them intermediates for fluorescent materials or pharmaceuticals.

Morpholino-Triazine Hybrids

Morpholino-substituted triazines, such as N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (), utilize morpholine rings to modulate solubility and pharmacokinetics. The target compound’s methoxy and dimethylamino groups may offer similar solubility benefits but lack the ureido linkage, which is critical for protein-binding interactions in kinase inhibitors .

Sulfonamide-Linked Triazines

2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides () combine triazine with sulfonamide and imidazolidinone moieties. These compounds exhibit antibacterial or antifungal activity due to sulfonamide’s enzyme inhibition (e.g., carbonic anhydrase). The target compound’s isoxazole carboxamide may lack this specificity but could engage in hydrogen bonding via the carboxamide NH group .

Key Differentiators and Implications

- Substituent Effects : The isoxazole carboxamide group distinguishes the target compound from sulfonylureas (herbicides) and sulfonamides (antimicrobials), implying unique biological targets.

- Synthetic Flexibility: The methylene bridge allows modular substitution, enabling diversification beyond rigid morpholino or styryl derivatives .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine moiety and an isoxazole group. Its molecular formula is with a molecular weight of approximately 293.30 g/mol. The presence of the dimethylamino group enhances its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of triazine have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver) | 1.18 ± 0.14 | Zhang et al., 2023 |

| MCF7 (Breast) | 0.67 | Arafa et al., 2023 |

| PC-3 (Prostate) | 0.80 | Arafa et al., 2023 |

| HCT-116 (Colon) | 0.87 | Arafa et al., 2023 |

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to involve several key pathways:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases such as EGFR and Src, which play crucial roles in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : By interfering with cell cycle regulation, these compounds can prevent cancer cells from dividing.

Study on Anticancer Efficacy

In a recent study published in MDPI, a series of triazine derivatives were synthesized and evaluated for their anticancer properties using MTT assays. The most potent compounds demonstrated IC50 values significantly lower than established chemotherapy agents, indicating their potential as effective anticancer drugs .

Mechanistic Insights

Another study focused on the molecular docking of triazine derivatives to predict their binding affinities to various targets involved in cancer progression. The results indicated strong interactions with proteins associated with apoptosis and cell signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.